![molecular formula C12H16ClN3O B2762631 [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439900-59-0](/img/structure/B2762631.png)
[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is not available .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 253.73 g/mol . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study on the synthesis of novel imidazole-bearing isoxazole derivatives, including compounds similar to "[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride", revealed potential antimicrobial activity. These compounds were prepared by condensing related imidazole derivatives with hydroxylamine hydrochloride, showing effectiveness against various bacterial strains (Maheta, Patel, & Naliapara, 2012).
Cytotoxicity and Antibacterial Studies
- Another research focused on p-Methoxybenzyl-substituted N-heterocyclic carbene (NHC) complexes, derived from reactions involving imidazole and p-methoxybenzyl bromide. These complexes exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. Additionally, the cytotoxicity of these complexes was investigated, demonstrating potential as anticancer agents (Patil et al., 2010).
Novel Compound Synthesis
- The metabolism of a novel anti-cancer agent, bearing structural resemblance to "this compound", was explored in rats. This study not only helped understand the metabolic pathways of the compound but also shed light on its pharmacokinetic properties, including extensive metabolism leading to various metabolites (Lee et al., 2004).
Fluorescence and Photophysical Studies
- Research on the synthesis of novel substituted-imidazolidine derivatives for their anti-inflammatory, analgesic, and antiulcer activity also provides insight into the broader applications of imidazole derivatives. These compounds exhibited promising biological activities, further highlighting the potential medical applications of similar compounds (Husain, Bhutani, Kumar, & Shin, 2013).
Safety and Hazards
Zukünftige Richtungen
Given the limited information available on “[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride”, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential biological activities could be explored given the known activities of other imidazole compounds .
Eigenschaften
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-16-12-5-3-2-4-10(12)7-15-8-11(6-13)14-9-15;/h2-5,8-9H,6-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLTZHLFQNQFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
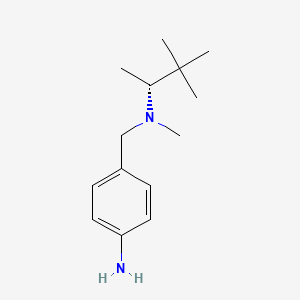
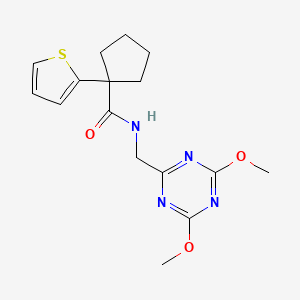
![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2762552.png)
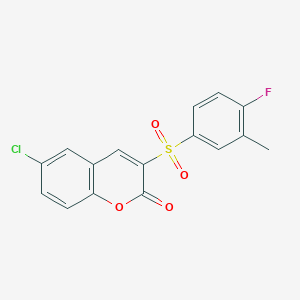
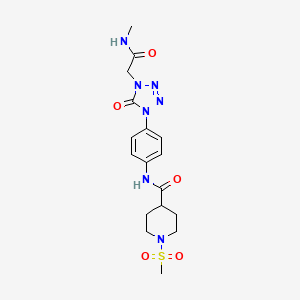
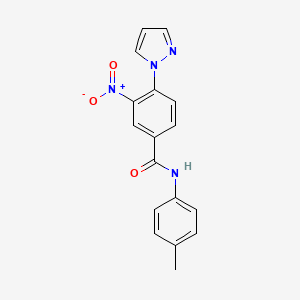

![6-(2,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762560.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2762562.png)
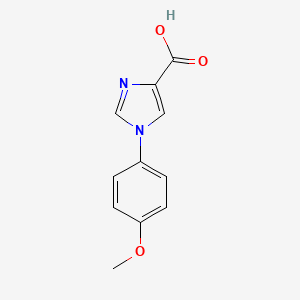
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2762566.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2762567.png)
![(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)

